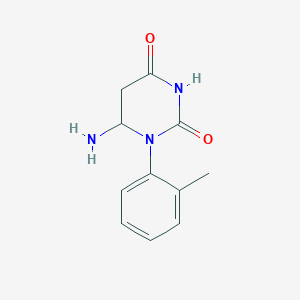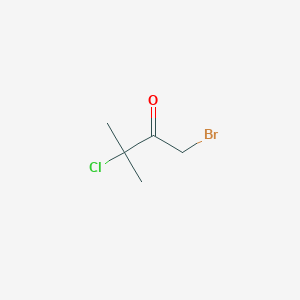
2-(4-ethoxyphenoxy)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions under mild conditions. For instance, the synthesis of N-substituted acetamide derivatives with a phenoxy moiety is reported to be accomplished in good yields using conventional methods . Although the exact synthesis of 2-(4-ethoxyphenoxy)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is not described, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-ethoxyphenoxy)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide often includes a phenoxy group attached to an acetamide moiety, which is a common feature in molecules with various biological activities . The presence of the tetrazole ring in the compound of interest suggests potential for enhanced pharmacological properties due to its resemblance to the carboxylic acid group.
Chemical Reactions Analysis
While the specific chemical reactions of 2-(4-ethoxyphenoxy)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide are not detailed in the provided papers, related compounds have been evaluated for their reactivity. For example, the flavouring substance discussed in paper is not intended for use in beverages that are not opaque due to potential phototransformation, indicating that similar compounds may be sensitive to light and could undergo chemical changes upon exposure.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported. However, the related substances discussed in the papers are typically evaluated for their biological activities, such as agonistic activity against adrenergic receptors and hypoglycemic activity in animal models . These activities suggest that the compound of interest may also possess similar properties, which could be explored in further studies.
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
A study delves into the metabolism of chloroacetamide herbicides in human and rat liver microsomes. Although the specific compound is not directly mentioned, the research on chloroacetamide herbicides, such as acetochlor and metolachlor, might provide a foundational understanding of how similar compounds are metabolized and their potential applications or implications in environmental health and safety studies (Coleman et al., 2000).
Different Spatial Orientations of Amide Derivatives on Anion Coordination
This study focuses on the spatial orientations of specific amide derivatives and their interaction with anions, showcasing the structural and functional diversity of amide compounds in chemical engineering and material science applications. While the compound is not directly addressed, insights into the structural properties and applications of amide derivatives in designing molecular architectures could be inferred (Kalita & Baruah, 2010).
Chemoselective Acetylation of 2-Aminophenol
Research on the chemoselective acetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, exemplifies the pharmaceutical applications of acetamide derivatives. This study might offer perspectives on the synthesis and application of similar acetamide-based compounds in drug development and synthesis (Magadum & Yadav, 2018).
Synthesis and Electrochemical Properties of Tetrasubstituted Tetraphenylethenes
Investigation into the synthesis and electrochemical properties of tetrasubstituted tetraphenylethenes, including acetamidophenyl ethene derivatives, highlights the potential of such compounds in materials science, particularly in the development of electronic and photonic materials (Schreivogel et al., 2006).
properties
IUPAC Name |
2-(4-ethoxyphenoxy)-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-3-27-16-7-5-15(6-8-16)25-19(22-23-24-25)13-21-20(26)14-29-18-11-9-17(10-12-18)28-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPJLZAGZAHAJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenoxy)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2530258.png)

![4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2530261.png)

methyl}-2-methyl-1H-indole](/img/structure/B2530263.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2530266.png)

![N-(3,4-dimethylphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2530271.png)

![N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide](/img/structure/B2530275.png)
![1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2530276.png)

![N-(1-cyanocyclohexyl)-2-[(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2530280.png)